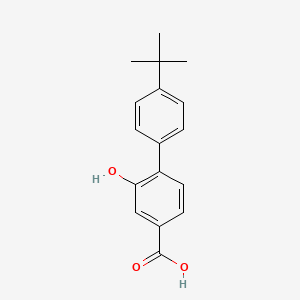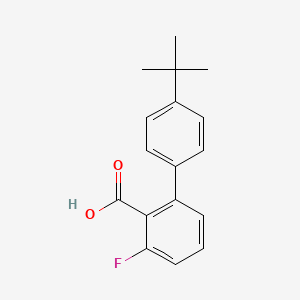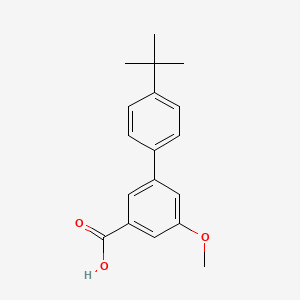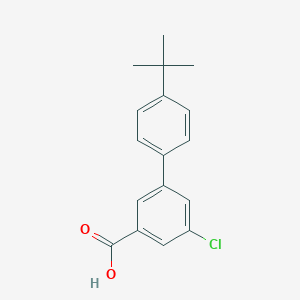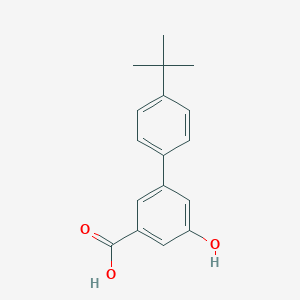
5-Hydroxy-3-(4-T-butylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(4-T-butylphenyl)benzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound features a hydroxyl group and a tert-butylphenyl group attached to a benzoic acid core. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants. They are widely studied for their antioxidant, anti-inflammatory, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-T-butylphenyl)benzoic acid can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of a hydroxybenzoic acid derivative with a tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The use of continuous flow reactors and automated systems can further enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-Hydroxy-3-(4-T-butylphenyl)benzoic acid can undergo oxidation to form quinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro, sulfo, and halo derivatives of the original compound.
Scientific Research Applications
5-Hydroxy-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-T-butylphenyl)benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, through the modulation of signaling pathways.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid derivative known for its anti-inflammatory and keratolytic properties.
p-Hydroxybenzoic Acid: A simpler hydroxybenzoic acid with antimicrobial properties.
Protocatechuic Acid: Known for its antioxidant and anti-inflammatory activities.
Uniqueness
5-Hydroxy-3-(4-T-butylphenyl)benzoic acid is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural modification can lead to improved bioavailability and efficacy in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVURJNFCHSUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690588 |
Source


|
| Record name | 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-74-6 |
Source


|
| Record name | 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid](/img/structure/B6404503.png)
![2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid](/img/structure/B6404509.png)
![3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid](/img/structure/B6404514.png)
![3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid](/img/structure/B6404517.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid](/img/structure/B6404536.png)
![2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid](/img/structure/B6404541.png)
![2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid](/img/structure/B6404554.png)
![3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid](/img/structure/B6404562.png)
![3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid](/img/structure/B6404568.png)
